Cas no 2034296-40-5 (3-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one)

3-[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one is a heterocyclic compound featuring a quinazolinone core fused with a piperidine moiety and a 2,5-dimethylfuran-3-carbonyl substituent. This structure imparts unique physicochemical properties, making it a valuable intermediate in medicinal chemistry and pharmaceutical research. The compound exhibits potential as a scaffold for developing bioactive molecules due to its balanced lipophilicity and hydrogen-bonding capacity. Its rigid framework enhances binding affinity in target interactions, while the furan and piperidine groups contribute to metabolic stability. Suitable for further functionalization, it serves as a versatile precursor in the synthesis of novel therapeutic agents, particularly in kinase inhibition and CNS-targeted drug discovery.
3-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one structure
2034296-40-5 structure
商品名:3-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one
CAS番号:2034296-40-5
MF:C20H21N3O3
メガワット:351.399044752121
CID:5467366

3-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one 化学的及び物理的性質

名前と識別子

    • 3-(1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one
    • 3-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]quinazolin-4-one
    • 3-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one
    • インチ: 1S/C20H21N3O3/c1-13-10-17(14(2)26-13)19(24)22-9-5-6-15(11-22)23-12-21-18-8-4-3-7-16(18)20(23)25/h3-4,7-8,10,12,15H,5-6,9,11H2,1-2H3
    • InChIKey: IDQUXFILZWTGRU-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C=C(C)OC=1C)N1CCCC(C1)N1C=NC2C=CC=CC=2C1=O

計算された属性

  • せいみつぶんしりょう: 351.15829154 g/mol
  • どういたいしつりょう: 351.15829154 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 26
  • 回転可能化学結合数: 2
  • 複雑さ: 593
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66.1
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • ぶんしりょう: 351.4

3-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6559-0470-2μmol
3-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one
2034296-40-5
2μmol
$57.0 2023-09-08
Life Chemicals
F6559-0470-4mg
3-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one
2034296-40-5
4mg
$66.0 2023-09-08
Life Chemicals
F6559-0470-20mg
3-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one
2034296-40-5
20mg
$99.0 2023-09-08
Life Chemicals
F6559-0470-40mg
3-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one
2034296-40-5
40mg
$140.0 2023-09-08
Life Chemicals
F6559-0470-2mg
3-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one
2034296-40-5
2mg
$59.0 2023-09-08
Life Chemicals
F6559-0470-10mg
3-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one
2034296-40-5
10mg
$79.0 2023-09-08
Life Chemicals
F6559-0470-5μmol
3-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one
2034296-40-5
5μmol
$63.0 2023-09-08
Life Chemicals
F6559-0470-15mg
3-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one
2034296-40-5
15mg
$89.0 2023-09-08
Life Chemicals
F6559-0470-50mg
3-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one
2034296-40-5
50mg
$160.0 2023-09-08
Life Chemicals
F6559-0470-10μmol
3-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one
2034296-40-5
10μmol
$69.0 2023-09-08

3-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one 関連文献

3-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-oneに関する追加情報

3-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one (CAS No. 2034296-40-5): An Overview

3-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one (CAS No. 2034296-40-5) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound, often referred to as DMFQ, belongs to the class of quinazolinones and exhibits a unique structure that combines a piperidine ring with a 2,5-dimethylfuran moiety. The intricate molecular architecture of DMFQ has led to extensive research into its biological activities and potential uses in various medical conditions.

The chemical structure of DMFQ is characterized by a central quinazolinone core, which is a common scaffold in many bioactive molecules. The presence of the piperidine ring and the 2,5-dimethylfuran substituent imparts specific pharmacological properties to the compound. The piperidine ring is known for its ability to enhance the lipophilicity and membrane permeability of molecules, while the 2,5-dimethylfuran moiety contributes to the overall stability and reactivity of the compound.

Recent studies have highlighted the potential of DMFQ in various therapeutic areas. One of the most promising applications is in the treatment of neurodegenerative diseases. Research has shown that DMFQ exhibits neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function. Specifically, DMFQ has been found to inhibit the activation of microglia and astrocytes, which are major contributors to neuroinflammation in conditions such as Alzheimer's disease and Parkinson's disease.

In addition to its neuroprotective properties, DMFQ has also shown promise in cancer research. Studies have demonstrated that DMFQ can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the inhibition of key oncogenic signaling pathways, such as PI3K/AKT and MAPK/ERK. These findings suggest that DMFQ may have potential as a novel anticancer agent.

The pharmacokinetic properties of DMFQ have been extensively studied to understand its behavior in biological systems. In vitro and in vivo experiments have shown that DMFQ has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It exhibits good oral bioavailability and a reasonable half-life, making it suitable for further development as a therapeutic agent. However, further optimization may be necessary to improve its pharmacokinetic properties for clinical use.

The safety profile of DMFQ is another critical aspect that has been evaluated in preclinical studies. Toxicity assessments have indicated that DMFQ is well-tolerated at therapeutic doses and does not exhibit significant adverse effects on major organs such as the liver and kidneys. These findings are encouraging and support the continued development of DMFQ for clinical applications.

In conclusion, 3-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one (CAS No. 2034296-40-5) represents a promising compound with diverse therapeutic potential. Its unique chemical structure and biological activities make it an attractive candidate for further research and development in areas such as neurodegenerative diseases and cancer. Ongoing studies are expected to provide more insights into its mechanisms of action and clinical utility.

おすすめ記事

推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.
Handan Zechi Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司